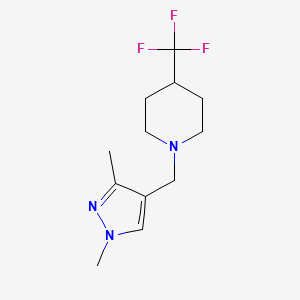

1-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-4-(trifluoromethyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

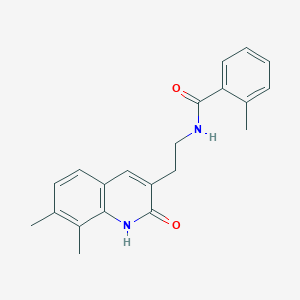

The compound “1-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-4-(trifluoromethyl)piperidine” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The pyrazole ring is substituted with two methyl groups (dimethyl), and the piperidine ring is substituted with a trifluoromethyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole and piperidine rings in separate steps, followed by their connection via a methylene (-CH2-) bridge. The trifluoromethyl group could be introduced using a suitable trifluoromethylation reagent .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine and pyrazole rings, along with the substituents mentioned above. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitrogen atoms in the rings, the electron-donating methyl groups, and the electron-withdrawing trifluoromethyl group. It could potentially undergo a variety of chemical reactions, including but not limited to nucleophilic substitution, electrophilic substitution, and addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on the specific arrangement of its atoms and the nature of its substituents .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Investigations

Research has led to the synthesis of new compounds incorporating pyrazole/piperidine/aniline moieties, with detailed molecular structure investigations using X-ray crystallography and DFT calculations. Such studies are pivotal for understanding intermolecular interactions and predicting electronic properties, as seen in work by Shawish et al. (2021), who synthesized s-triazine derivatives incorporating these moieties (Shawish, Soliman, Haukka, Dalbahi, Barakat, & El‐Faham, 2021).

Antagonistic Interactions with Receptors

The molecular interaction of certain compounds containing the piperidinyl-pyrazole structure with the CB1 cannabinoid receptor has been studied, revealing the conformational analysis and potential for receptor binding. This research, by Shim et al. (2002), highlights the importance of structural configuration in binding affinity and antagonist activity, which could lead to the development of new therapeutic agents (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Antibacterial and Enzyme Inhibitory Activities

Novel compounds with pyrazole and piperidine linkers have shown significant antibacterial efficacies and enzyme inhibitory activities. For instance, Mekky and Sanad (2020) synthesized derivatives that displayed potent activity against various bacterial strains and inhibited bacterial biofilm formation. This research suggests potential applications in combating bacterial infections and targeting specific bacterial enzymes (Mekky & Sanad, 2020).

Green Synthesis Approaches

Research has also focused on environmentally friendly synthesis methods for pyrazole derivatives. A study by Saeed and Channar (2017) demonstrated a mechanochemical approach to synthesizing new pyrazoles under solvent-free conditions, highlighting the shift towards greener and more sustainable chemistry practices (Saeed & Channar, 2017).

Selective Ligands for Receptors

The search for selective high-affinity ligands for specific receptors, such as the human dopamine D4 receptor, has led to the development of heterocyclic piperidines with potential therapeutic applications in neuropsychiatric disorders. Research by Rowley et al. (1997) identified compounds with significant selectivity and affinity, paving the way for novel treatments (Rowley, Collins, Broughton, Davey, Baker, Emms, Marwood, Patel, Ragan, Freedman, Ball, & Leeson, 1997).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(1,3-dimethylpyrazol-4-yl)methyl]-4-(trifluoromethyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18F3N3/c1-9-10(7-17(2)16-9)8-18-5-3-11(4-6-18)12(13,14)15/h7,11H,3-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZXFBCLNBQTGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CN2CCC(CC2)C(F)(F)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-4-(trifluoromethyl)piperidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorobenzyl)-2-(6,7-dimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetamide](/img/structure/B2611833.png)

![tert-Butyl 4-[5-({[(benzyloxy)carbonyl]amino}methyl)-1H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B2611836.png)

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-fluorobenzamide](/img/structure/B2611839.png)

![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide](/img/structure/B2611843.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2611844.png)

![2-[(4-Bromophenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2611850.png)